molecular formula C26H27N5O2 B2402543 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034619-63-9

1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

カタログ番号: B2402543
CAS番号: 2034619-63-9
分子量: 441.535
InChIキー: PWAVCDODAALHBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a heterocyclic molecule featuring:

  • An azetidine ring (4-membered nitrogen-containing heterocycle) linked via a carbonyl group to a piperazine moiety, enhancing conformational flexibility and receptor binding.
  • A phenyl-ethanone terminal group, which may influence solubility and pharmacokinetic properties.

This structural complexity suggests applications in targeting enzymes like CYP51 (involved in sterol biosynthesis) or neurotransmitter receptors (e.g., dopamine, serotonin).

特性

IUPAC Name

1-[4-[4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-19(32)20-7-9-23(10-8-20)29-11-13-30(14-12-29)26(33)22-16-31(17-22)25-15-24(27-18-28-25)21-5-3-2-4-6-21/h2-10,15,18,22H,11-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAVCDODAALHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological activity.
  • Pyrimidine moiety : A six-membered ring containing two nitrogen atoms, known for its role in various biological processes.
  • Piperazine group : A six-membered ring that often enhances the pharmacological profile of drug candidates.

Research indicates that compounds similar to 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone may interact with various biological targets, including:

  • Serotonergic receptors : Influencing mood and anxiety pathways.
  • Dopaminergic pathways : Potential implications for neuropsychiatric disorders.

Pharmacological Effects

The biological activity can be summarized as follows:

Activity Description References
Antidepressant-like Induces effects similar to traditional antidepressants through modulation of neurotransmitter systems.
Anxiolytic effects Reduces anxiety in behavioral models, suggesting potential therapeutic applications in anxiety disorders.
CNS activity Demonstrates significant central nervous system effects, including sleep induction and motor function modulation.

Study 1: Antidepressant Activity

In a study evaluating the antidepressant-like effects of related compounds, it was shown that administration of similar azetidine derivatives significantly reduced immobility time in forced swimming tests, indicating potential antidepressant properties. This effect was reversed by monoaminergic antagonists, underscoring the involvement of serotonin and norepinephrine pathways in mediating these effects .

Study 2: Anxiolytic Activity

Another research effort focused on the anxiolytic properties of piperazine derivatives. The compound demonstrated increased entries into open arms during elevated plus maze tests, suggesting reduced anxiety levels. These findings were corroborated by receptor binding studies that highlighted interactions with serotonergic receptors .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of 1-(4-(4-(1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone , a comparison with similar compounds is valuable:

Compound Name Structural Features Biological Activity
N-(1,3-benzothiazol-2-yl)-1-(6-phenylyrimidin-4-y)azetidineBenzothiazole and azetidine structureModerate anti-inflammatory activity
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)Piperazine with antioxidant propertiesAntioxidant and CNS depressant effects

類似化合物との比較

Pyridine-Based CYP51 Inhibitors

Compounds such as (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are non-azolic CYP51 inhibitors with activity against Trypanosoma cruzi (Chagas disease pathogen).

  • Structural Differences : UDO/UDD replace the pyrimidine-azetidine core with pyridine and trifluoromethylphenyl groups.
  • Activity : Both show efficacy comparable to posaconazole but lack the azetidine-carbonyl-piperazine scaffold, which may affect target selectivity .
Table 1: Key Features of CYP51-Targeting Analogs
Compound Core Structure Key Substituents Biological Activity
Target Compound Pyrimidine-azetidine Phenyl-ethanone, piperazine Potential enzyme inhibition
UDO Pyridine-piperazine Trifluoromethylphenyl, chlorophenyl Anti-T. cruzi (CYP51)
UDD Pyridine-piperidine Trifluoromethylphenyl Anti-T. cruzi (CYP51)

Piperazine-Linked Pyridine Derivatives

1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (4) is synthesized via nucleophilic substitution of 2,3-dichloro-5-nitropyridine with piperazine-phenolic intermediates .

  • Structural Similarities: Shares the piperazine-phenyl-ethanone backbone.
  • Functional Differences : Replaces the azetidine-pyrimidine group with a nitro-chloropyridine moiety, likely altering redox properties and target engagement .

Urea Derivatives with Piperazine-Thiazole Scaffolds

A series of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives and urea analogs (e.g., 11a–11o) feature piperazine linked to thiazole or pyridine groups.

  • Activity Trends : Substituents like trifluoromethyl, chloro, or methoxy groups on the arylurea moiety modulate yields (83–88%) and mass spectral profiles (e.g., 11k : m/z 568.2 [M+H]⁺) .
  • Comparison : The target compound’s azetidine-pyrimidine core may offer improved metabolic stability compared to urea-based analogs .

Biphenyl-Arylpiperazine Derivatives

1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibit antipsychotic activity via dopamine and serotonin receptor modulation.

  • Key Examples: 1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone: Lower catalepsy induction. 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone: High anti-dopaminergic activity.
  • Structural Contrast: The target compound lacks the biphenyl group but retains the arylpiperazine-ethanone motif, suggesting divergent CNS vs. antiparasitic applications .

Triazole- and Tetrazole-Containing Analogs

Compounds like 1-(4-(4-((5-chloro-4-((2-(1-methyl-1H-tetrazol-5-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethanone (m8) incorporate tetrazole rings.

  • Synthesis: Microwave-assisted coupling of piperazine-ethanone with chloropyrimidine intermediates (41.8% yield for m8) .
  • Comparison : The azetidine group in the target compound may confer distinct steric effects compared to tetrazole-containing analogs .
Table 2: Comparative Pharmacological Profiles
Compound Type Target/Activity Advantage Over Target Compound Limitation
Pyridine-based (UDO/UDD) CYP51 (anti-T. cruzi) Proven in vivo efficacy Limited structural complexity
Biphenyl-arylpiperazines Dopamine/Serotonin receptors High CNS activity Catalepsy risk
Urea derivatives (11a–11o) Undefined targets High synthetic yields Metabolic instability

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。